N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
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Overview
Description
N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazine moiety, and an ethyl group
Mechanism of Action
Target of Action
N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs . .
Mode of Action
Piperidine derivatives have been reported to interact with various targets, leading to changes in cellular functions
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, but the specific pathways and their downstream effects influenced by this compound remain to be elucidated .
Result of Action
Piperidine derivatives are known to have various pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.
Introduction of the Pyrazine Moiety: The pyrazine group is introduced through nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the piperidine intermediate.
Ethylation: The ethyl group is added via alkylation reactions, often using ethyl halides under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide can be compared with other similar compounds, such as:
N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide: Contains a pyridine ring instead of a pyrazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
N-ethyl-4-pyrazin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-2-14-12(17)16-7-3-10(4-8-16)18-11-9-13-5-6-15-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOMEKOLJFNZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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